molecular formula C9H12O6 B143162 trans-Aconitic Acid Trimethyl Ester CAS No. 4271-99-2

trans-Aconitic Acid Trimethyl Ester

Cat. No. B143162
CAS RN: 4271-99-2
M. Wt: 216.19 g/mol
InChI Key: DZAIBGWGBBQGPZ-GQCTYLIASA-N
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Description

Trans-aconitic acid trimethyl ester is a derivative of trans-aconitic acid, which is a tricarboxylic acid originally isolated from Aconitum plants. The trimethyl ester form is a more reactive species due to the presence of ester groups, which makes it a versatile synthetic building block. It is a renewable raw material that has a high density of functional groups, although it has been relatively underutilized in synthetic chemistry.

Synthesis Analysis

The synthesis of trans-aconitic acid derivatives, such as imides, has been explored through the reaction of trans-aconitic acid with N-arylamines in glacial acetic acid . This process generates N-arylamides as intermediates, which can further react to form the corresponding imides. The trimethyl ester form, specifically trimethyl aconitate, has been used in domino reactions involving imine additions and intramolecular acylations to produce heteropolycycles in one-pot reactions .

Molecular Structure Analysis

The molecular structure of trans-aconitic acid trimethyl ester is characterized by its three ester groups attached to a six-carbon backbone. This structure is highly functionalized, which is why it serves as a useful building block in organic synthesis. The reactivity of the ester groups allows for the formation of various cyclic compounds through domino reactions .

Chemical Reactions Analysis

Trimethyl aconitate participates in domino reactions that involve the addition of imines followed by intramolecular acylation. For instance, when reacted with N-methylbenzylidenamine, it yields spiro[pyrrolidinone-3,3'-dihydropyrrolinone] in a 40% yield . Additionally, the synthesis of trans-aconitic acid imides demonstrates the versatility of trans-aconitic acid derivatives in forming heterocyclic compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of trans-aconitic acid trimethyl ester are not detailed in the provided papers, the general properties can be inferred from its structure. The ester groups likely make the compound more volatile and less polar than the parent acid. Its chemical properties include reactivity towards nucleophiles, such as amines, which is utilized in the synthesis of various heterocyclic compounds .

Scientific Research Applications

Polymer Development

trans-Aconitic Acid Trimethyl Ester has been identified as a useful component in the development of polymers. A study highlighted the aza-Michael addition reaction on unsaturated (di-)carboxylic acids and esters, such as itaconic acid and trans-trimethyl aconitate. This reaction forms mono- or di-carboxylic acid or ester functionalized N-alkyl-pyrrolidone structures, valuable for melt-polycondensation reactions due to their excellent stability at elevated temperatures. Specifically, the cascade aza-Michael addition-cyclization reaction of trans-trimethyl aconitate with di-amines forms tetra-functional N-alkyl-bis-(pyrrolidone dimethylcarboxylate), exhibiting remarkable thermal stability, potentially useful as a monomer in polycondensation reactions (Noordzij & Wilsens, 2019).

Anti-Inflammatory Properties

Research has shown that the esterification of trans-aconitic acid (TAA) increases its anti-inflammatory activity, particularly in models of acute arthritis induced by the injection of LPS in the knee joint of mice. This effect was especially notable in the diesters of TAA, showing a reduction in cellular infiltration into the knee joint, predominantly of neutrophils (Oliveira et al., 2018).

Enzymatic Activity and Metabolic Pathways

trans-Aconitic Acid Trimethyl Ester is involved in distinct enzymatic reactions. Bacterial and yeast trans-aconitate methyltransferases exhibit differing enzymatic activities. The bacterial version (from Escherichia coli) specifically methylates one of the carboxyl groups of trans-aconitate, while the yeast version (from Saccharomyces cerevisiae) results in a different methylation product. These varying enzymatic activities suggest distinct roles in their respective organisms, potentially mitigating the inhibitory effect of trans-aconitate on key enzymes in the citric acid cycle (Cai et al., 2001).

Chemical Synthesis and Biochemical Applications

trans-Aconitic Acid Trimethyl Ester is a versatile compound used in chemical synthesis and biochemical applications. For example, it is used in the hetero-Diels-Alder reaction for the synthesis of thiopyrano[2,3-d][1,3]thiazole derivatives, showcasing its potential in creating complex molecular structures with significant applications, including trypanocide activity against Trypanosoma brucei (Zelisko et al., 2017).

Future Directions

The aza-Michael addition reaction between primary amines and trans-trimethyl aconitate can be considered a click-reaction . This reaction is a toolbox for the generation of renewable monomers and, in turn, polymers with tunable physiological properties . Therefore, there is potential for future research and development in this area .

properties

IUPAC Name

trimethyl (E)-prop-1-ene-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O6/c1-13-7(10)4-6(9(12)15-3)5-8(11)14-2/h4H,5H2,1-3H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAIBGWGBBQGPZ-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=CC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C/C(=C\C(=O)OC)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101346359
Record name Trimethyl (E)-Aconitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Aconitic Acid Trimethyl Ester

CAS RN

4271-99-2
Record name Trimethyl (E)-Aconitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
N Zelisko, O Karpenko, V Muzychenko, A Gzella… - Tetrahedron …, 2017 - Elsevier
… Interestingly, the use of trans-aconitic acid trimethyl ester led to the opposite regioselectivity, yielding rel-(5R,6S,7S)-5-methyloxycarbonylmethyl-2-oxo-7-aryl-3,5,6,7-tetrahydro-2H-…
Number of citations: 16 www.sciencedirect.com
A Endo, N Kitahara - Hoppe-Seyler's Z. Physiol, 1977 - degruyter.com
eis· und fra/is-Aconitsäure erwiesen sich als wirksame Inhibitoren von Glutamat-Decarboxyllase aus Rinderhirn. Beide Säuren hemmten die Enzymaktivität um 50% bei einer …
Number of citations: 6 www.degruyter.com
UM Dzhemilev, VA Dokichev, RM Safuanova… - …, 1990 - Wiley Online Library
Number of citations: 1

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